molecular formula C39H24N4O2 B11022123 N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide

N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide

Cat. No.: B11022123
M. Wt: 580.6 g/mol
InChI Key: LPPTYQMMXYGUDL-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and cyanophenyl groups. The final step involves the formation of the carboxamide linkage.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Phenyl Group Introduction: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyanophenyl Group Introduction: The cyanophenyl group can be added via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with a cyanide source.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage through a condensation reaction between the quinoline derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its quinoline core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Quinoline derivatives have shown promise in the treatment of diseases such as malaria, cancer, and bacterial infections. This compound, in particular, is being studied for its potential anti-cancer properties.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its anti-malarial properties.

    2-Phenylquinoline: A simpler derivative with similar biological activities.

    N-(2-cyanophenyl)quinoline: Another derivative with potential therapeutic applications.

Uniqueness

N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C39H24N4O2

Molecular Weight

580.6 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-phenyl-N-(2-phenylquinoline-4-carbonyl)quinoline-4-carboxamide

InChI

InChI=1S/C39H24N4O2/c40-25-28-17-7-12-22-37(28)43(38(44)31-23-35(26-13-3-1-4-14-26)41-33-20-10-8-18-29(31)33)39(45)32-24-36(27-15-5-2-6-16-27)42-34-21-11-9-19-30(32)34/h1-24H

InChI Key

LPPTYQMMXYGUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C4=CC=CC=C4C#N)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7

Origin of Product

United States

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